molecular formula C11H14BrNO2S B14895769 n-((5-Bromothiophen-2-yl)methyl)tetrahydro-2h-pyran-4-carboxamide

n-((5-Bromothiophen-2-yl)methyl)tetrahydro-2h-pyran-4-carboxamide

Cat. No.: B14895769
M. Wt: 304.21 g/mol
InChI Key: HJOWKYQBASVOGM-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide: is a synthetic organic compound that features a brominated thiophene ring attached to a tetrahydropyran ring via a carboxamide linkage

Properties

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]oxane-4-carboxamide

InChI

InChI=1S/C11H14BrNO2S/c12-10-2-1-9(16-10)7-13-11(14)8-3-5-15-6-4-8/h1-2,8H,3-7H2,(H,13,14)

InChI Key

HJOWKYQBASVOGM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-((5-Bromothiophen-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the combination of the brominated thiophene ring and the tetrahydropyran ring. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry .

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